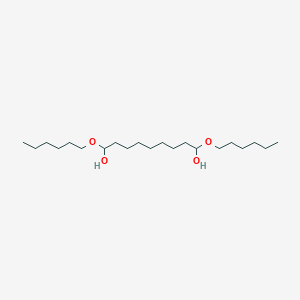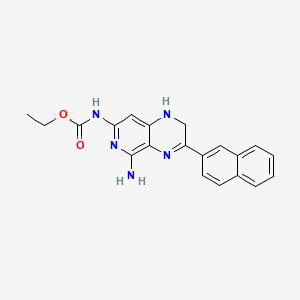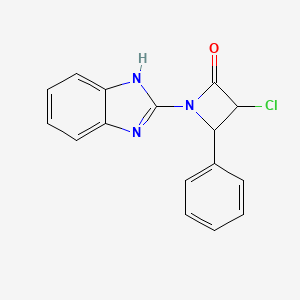
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one is a heterocyclic compound that combines the structural features of benzimidazole and azetidinone. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The azetidinone moiety, on the other hand, is a four-membered lactam ring that is often found in β-lactam antibiotics. The combination of these two moieties in a single molecule offers a unique scaffold for potential therapeutic applications.
准备方法
The synthesis of 1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Azetidinone Ring Formation: The azetidinone ring is formed by the reaction of the benzimidazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final product, this compound, is obtained by the cyclization of the intermediate product under appropriate conditions.
化学反应分析
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The benzimidazole moiety can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Cyclization Reactions: The azetidinone ring can participate in cyclization reactions to form larger ring systems.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one has been studied for various scientific research applications:
作用机制
The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one involves its interaction with various molecular targets:
相似化合物的比较
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one can be compared with other similar compounds:
属性
CAS 编号 |
84257-91-0 |
|---|---|
分子式 |
C16H12ClN3O |
分子量 |
297.74 g/mol |
IUPAC 名称 |
1-(1H-benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one |
InChI |
InChI=1S/C16H12ClN3O/c17-13-14(10-6-2-1-3-7-10)20(15(13)21)16-18-11-8-4-5-9-12(11)19-16/h1-9,13-14H,(H,18,19) |
InChI 键 |
PFSPKXJROHOOAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=NC4=CC=CC=C4N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
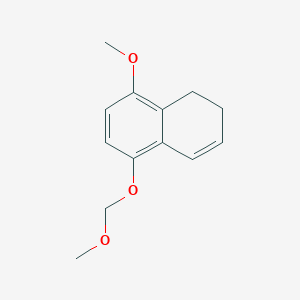
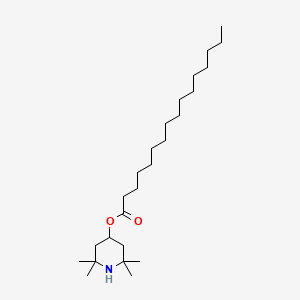
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
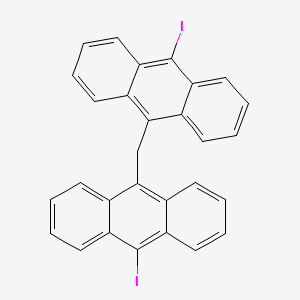
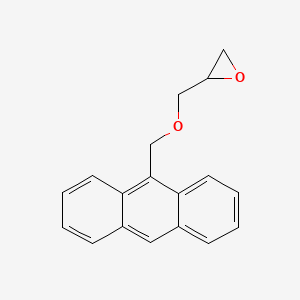
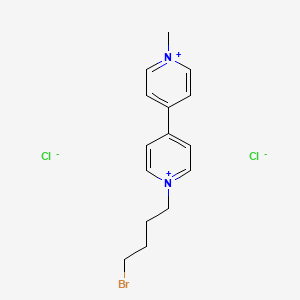
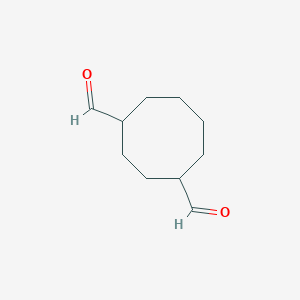
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)
